molecular formula C8H16O2 B13704748 2-(3-(Hydroxymethyl)cyclobutyl)propan-2-ol

2-(3-(Hydroxymethyl)cyclobutyl)propan-2-ol

Cat. No.: B13704748
M. Wt: 144.21 g/mol
InChI Key: OARVSUOFMYVKMT-UHFFFAOYSA-N
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Description

2-(3-(Hydroxymethyl)cyclobutyl)propan-2-ol is an organic compound with the molecular formula C8H16O2. It is a cyclobutane derivative with a hydroxymethyl group and a propan-2-ol group attached to the cyclobutane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Hydroxymethyl)cyclobutyl)propan-2-ol can be achieved through several methods. One common approach involves the reaction of cyclobutylmethyl bromide with isopropanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Hydroxymethyl)cyclobutyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products Formed

    Oxidation: Formation of 2-(3-(Carboxymethyl)cyclobutyl)propan-2-ol.

    Reduction: Formation of 2-(3-(Hydroxymethyl)cyclobutyl)propan-2-amine.

    Substitution: Formation of 2-(3-(Chloromethyl)cyclobutyl)propan-2-ol.

Scientific Research Applications

2-(3-(Hydroxymethyl)cyclobutyl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-(Hydroxymethyl)cyclobutyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the cyclobutane ring provides a rigid framework that can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanol: A simpler cyclobutane derivative with a hydroxyl group.

    2-(Hydroxymethyl)cyclobutanol: Similar structure but lacks the propan-2-ol group.

    2-(3-(Hydroxymethyl)cyclopentyl)propan-2-ol: A cyclopentane analog with similar functional groups.

Uniqueness

2-(3-(Hydroxymethyl)cyclobutyl)propan-2-ol is unique due to the presence of both a hydroxymethyl group and a propan-2-ol group on the cyclobutane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

2-[3-(hydroxymethyl)cyclobutyl]propan-2-ol

InChI

InChI=1S/C8H16O2/c1-8(2,10)7-3-6(4-7)5-9/h6-7,9-10H,3-5H2,1-2H3

InChI Key

OARVSUOFMYVKMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CC(C1)CO)O

Origin of Product

United States

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